molecular formula C17H16F3NO3 B1394202 (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 767352-29-4

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No. B1394202
M. Wt: 339.31 g/mol
InChI Key: WNCDQXXKCXRWRC-CYBMUJFWSA-N
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Description

“®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid” is an organic compound with a molecular formula of C17H16F3NO3 . It is often used as an important pharmaceutical intermediate in the synthesis of sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of diabetes mellitus type 2 .


Synthesis Analysis

This compound is a critical intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes . A multi-step retrosynthetic analysis was conducted to develop an efficient synthesis route for this compound .


Molecular Structure Analysis

The molecular weight of this compound is 339.31 g/mol . The molecular structure consists of a benzyloxyamino group attached to the third carbon of a four-carbon chain, with a 2,4,5-trifluorophenyl group attached to the fourth carbon .


Chemical Reactions Analysis

As an intermediate in the synthesis of sitagliptin, this compound plays a crucial role in the chemical reactions involved in the production of the drug .


Physical And Chemical Properties Analysis

This compound is a solid with a white-to-off-white color . It has a predicted pKa of 4.30±0.10, a melting point range of 136-138℃, and a predicted boiling point of 443.1±45.0℃ . The compound has a density of 1.292±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Syntheses of Enantiomers : A new synthetic strategy for both (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block in the preparation of sitagliptin and its derivatives, was developed. This synthesis is vital for the production of important pharmaceutical compounds (Fıstıkçı et al., 2012).

  • Solubility in Various Solvents : The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid was determined in different pure solvents and binary mixtures. This is crucial for understanding the compound's behavior in various chemical environments (Fan et al., 2016).

  • Asymmetric Hydrogenation for Pharmaceutical Synthesis : The asymmetric hydrogenation of enamine esters was used to synthesize a beta-amino acid pharmacophore, an essential component in drug development (Kubryk & Hansen, 2006).

  • Enzymatic Route for Intermediate Synthesis : An enzymatic route was developed for synthesizing a sitagliptin intermediate, indicating the potential of biocatalysis in pharmaceutical synthesis (Hou et al., 2016).

Pharmaceutical Research and Development

  • Design of DPP-4 Inhibitors : Compounds containing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid were designed and synthesized as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, crucial for diabetes mellitus drug development (Maslov et al., 2022).

  • Synthesis of DPP-IV Inhibitors : Triazepane derivatives, including those with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, were synthesized and evaluated as dipeptidyl peptidase IV inhibitors, indicating their potential in drug discovery (Park et al., 2009).

  • Catalysis in Drug Synthesis : A PluriZyme with transaminase and hydrolase activity catalyzed cascade reactions for converting compounds into crucial intermediates for antidiabetic drugs (Roda et al., 2022).

  • Nickel-Catalyzed Synthesis of Sitagliptin Intermediate : A nickel-catalyzed enantioselective hydrogenation process was developed for synthesizing key intermediates of sitagliptin, demonstrating the importance of catalysis in pharmaceutical production (Sudhakaran et al., 2021).

properties

IUPAC Name

(3R)-3-(phenylmethoxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(8-17(22)23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,21H,6,8,10H2,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDQXXKCXRWRC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(CC2=CC(=C(C=C2F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CON[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676890
Record name (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

CAS RN

767352-29-4
Record name (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 3
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 4
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 5
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 6
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

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